6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

Description

BenchChem offers high-quality 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 | |

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-51-0 | |

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

An In-depth Technical Guide to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione: Synthesis, Characterization, and Potential as an Aromatase Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a significant derivative of the pivotal steroid intermediate, Androsta-1,4-diene-3,17-dione (ADD). While specific research on this particular isomer is emerging, this document synthesizes available information on its chemical properties, proposes a viable synthetic pathway, and outlines its characterization. Drawing upon the well-established pharmacology of structurally related compounds, this guide explores its promising potential as a selective aromatase inhibitor for applications in endocrinology and oncology research. Detailed experimental protocols for its synthesis and bioactivity assessment are provided to empower researchers in drug discovery and development.

Introduction: The Significance of Androstenedione Derivatives in Modern Therapeutics

Androsta-1,4-diene-3,17-dione (ADD) is a cornerstone in the synthesis of a vast array of therapeutic steroids.[1] Its versatile scaffold allows for the introduction of various functional groups, leading to compounds with highly specific pharmacological activities. The microbial biotransformation of sterols is a widely used and economically viable method for the large-scale production of ADD.[1][2] Hydroxylated derivatives of ADD, in particular, have garnered significant attention in medicinal chemistry due to their potential to modulate the activity of key enzymes in steroid metabolism.[2] For instance, 11α- and 12β-hydroxylated ADDs have demonstrated unique biological profiles, underscoring the profound impact of regioselective hydroxylation on pharmacological function.[3]

This guide focuses on a specific, yet underexplored, derivative: 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione . While often supplied as a mixture with its 6α-isomer, the distinct stereochemistry of the 6β-hydroxymethyl group is predicted to confer a unique interaction profile with its biological targets.[4] Given the structural similarities to established aromatase inhibitors, this guide will explore the hypothesis that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione acts as a potent and selective inhibitor of the aromatase enzyme, a critical target in the treatment of estrogen-receptor-positive breast cancer.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 6-Hydroxymethylandrosta-1,4-diene-3,17-dione

| Property | Value | Source |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione | |

| Synonyms | 6beta-Hydroxymethyl-ADD | N/A |

| CAS Number | Not available for the pure isomer; often sold as a mixture | [4] |

| Molecular Formula | C₂₀H₂₆O₃ | [4] |

| Molecular Weight | 314.43 g/mol | [4] |

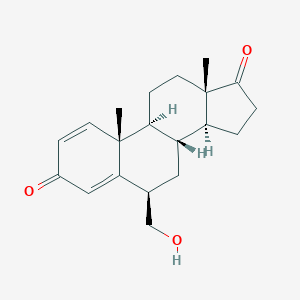

Figure 1: 2D Structure of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

Synthesis and Characterization

The synthesis and purification of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are critical steps for its biological evaluation. While specific literature on its synthesis is scarce, a plausible route can be extrapolated from established methods for related androstenedione derivatives.

Proposed Synthetic Pathway

A potential synthetic route to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione involves the selective hydroxymethylation of the parent compound, Androsta-1,4-diene-3,17-dione. This can be achieved through a multi-step process involving the formation of an enolate followed by reaction with formaldehyde.

Caption: Proposed synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.

Experimental Protocol: Synthesis

The following is a hypothetical, yet plausible, protocol for the synthesis of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.

Step 1: Enolate Formation

-

Dissolve Androsta-1,4-diene-3,17-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Hydroxymethylation

-

Introduce gaseous formaldehyde (generated from paraformaldehyde by heating) into the reaction vessel.

-

Maintain the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

Step 3: Extraction and Purification

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude mixture of 6-hydroxymethyl-ADD isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). The 6β-isomer is expected to be more polar than the 6α-isomer.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinylic protons of the A-ring, characteristic shifts for the angular methyl groups, and a distinct signal for the hydroxymethyl protons at the 6β position. |

| ¹³C NMR | Resonances for the carbonyl carbons at C3 and C17, olefinic carbons in the A-ring, and the carbon of the hydroxymethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 314.43. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C). |

Potential Biological Activity and Mechanism of Action: Aromatase Inhibition

The structural similarity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione to known aromatase inhibitors, such as exemestane and androsta-1,4,6-triene-3,17-dione (ATD), strongly suggests that it may also inhibit this enzyme.[5][6] Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[7]

Proposed Mechanism of Aromatase Inhibition

It is hypothesized that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the binding of the natural substrate, androstenedione. The hydroxymethyl group at the 6β position may play a crucial role in the binding affinity and selectivity of the compound.

Caption: Proposed mechanism of aromatase inhibition.

Inferred Pharmacology and Toxicology

While direct pharmacological and toxicological data for 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione are not available, insights can be drawn from the parent compound, ADD, and other related steroid derivatives.

Metabolism

The metabolism of structurally similar compounds, such as ATD, has been studied and primarily involves reduction of the ketone groups and hydroxylation at various positions.[5] It is therefore anticipated that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione will undergo similar metabolic transformations in vivo.

Potential Toxicity

The parent compound, Androsta-1,4-diene-3,17-dione, has been classified with several GHS hazard statements.[8] These should be considered as potential hazards for its derivatives until specific toxicological studies are conducted.

Table 3: Potential GHS Hazard Classifications (Inferred from Androsta-1,4-diene-3,17-dione)

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H351 | Suspected of causing cancer |

| H360 | May damage fertility or the unborn child |

Experimental Protocol: In Vitro Aromatase Inhibition Assay

To validate the hypothesis that 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione inhibits aromatase, a robust in vitro assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione for human placental aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

[¹⁹-¹⁴C]Androstenedione (substrate)

-

NADPH

-

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione (test compound)

-

Letrozole (positive control)

-

Phosphate buffer

-

Chloroform

-

Activated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

-

Add varying concentrations of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione (or letrozole) to the reaction mixture.

-

Initiate the reaction by adding [¹⁹-¹⁴C]Androstenedione.

-

Incubate the mixture at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding chloroform.

-

Separate the aqueous and organic phases by centrifugation.

-

Treat the aqueous phase with activated charcoal to remove unreacted substrate.

-

Measure the radioactivity of the aqueous phase, which corresponds to the amount of [¹⁴C]formate released during the aromatization reaction, using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione represents a promising, yet understudied, derivative of a key steroidal intermediate. Based on its structural analogy to known aromatase inhibitors, it is hypothesized to be a potent and selective inhibitor of this enzyme. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a protocol for its biological evaluation.

Future research should focus on:

-

The definitive synthesis and full spectroscopic characterization of pure 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.

-

In-depth evaluation of its aromatase inhibitory activity and determination of its mode of inhibition (e.g., competitive, non-competitive, or irreversible).

-

In vivo studies to assess its efficacy in relevant animal models of estrogen-dependent diseases.

-

Comprehensive pharmacokinetic and toxicological profiling.

The exploration of this and other novel hydroxylated androstenedione derivatives holds significant potential for the development of next-generation endocrine therapies.

References

-

Prakash, S., & Chen, J. (2018). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). In Methods in Molecular Biology (Vol. 1735, pp. 165-174). Humana Press, New York, NY. [Link]

-

Parr, M. K., et al. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Journal of Mass Spectrometry, 43(7), 939-951. [Link]

-

Kwok, W. H., et al. (2015). Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 152, 138-151. [Link]

-

PubChem. (n.d.). Androsta-1,4-diene-3,17-dione. National Center for Biotechnology Information. [Link]

-

Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]

-

Nguyen, T., et al. (2022). The Synthesis of 1β-Hydroxytestosterone, a Testosterone Metabolite of Xenobiotic Human Cytochrome P450 Enzymes from a Borylation Reaction. ChemRxiv. [Link]

-

Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7786. [Link]

-

Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Steroid Biochemistry and Molecular Biology, 38(5), 559-566. [Link]

-

Wang, Y., et al. (2024). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 14(3), 1735-1744. [Link]

-

Ghasemi, Y., et al. (2014). Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis. Pharmaceutical Sciences, 20(4), 127-133. [Link]

-

Gsrs. (n.d.). 6-HYDROXY-6-(HYDROXYMETHYL)ANDROSTA-1,4-DIENE-3,17-DIONE. [Link]

-

Pharmaffiliates. (n.d.). Mixture of 6alpha-Hydroxymethylandrosta-1,4-diene-3,17-dione and 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione. [Link]

-

Brodie, A. M., et al. (1981). Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo. Cancer Research, 41(11 Pt 2), 4584-4589. [Link]

-

Gsrs. (n.d.). 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE. [Link]

-

SpectraBase. (n.d.). Androsta-1,4-dien-3-one, 6,17-dihydroxy-, (6.beta.,17.beta)-, 6-acetate. [Link]

-

Svensson, A. I., et al. (2010). The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone. Behavioural Brain Research, 206(2), 216-222. [Link]

-

PubChem. (n.d.). 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione. National Center for Biotechnology Information. [Link]

-

Poirier, D., & Maltais, R. (2018). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Molecules, 23(10), 2454. [Link]

Sources

- 1. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]

- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]

- 8. Androsta-1,4-diene-3,17-dione | C19H24O2 | CID 13472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione, a metabolite of the steroidal aromatase inhibitor Exemestane. While direct pharmacological data on this specific metabolite is limited, this document synthesizes information on the parent compound, the metabolic pathways of Exemestane, and the structure-activity relationships of related 6-substituted androstane derivatives to build a robust profile of its predicted biological activity. This guide is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and pharmacodynamics of Exemestane and its metabolites, as well as for those engaged in the design of novel aromatase inhibitors.

Introduction: The Androstane Scaffold and Aromatase Inhibition

The androstane skeleton is a fundamental structural motif in a vast array of biologically active steroids, including androgens and estrogens. Manipulation of this tetracyclic core has led to the development of numerous therapeutic agents. One of the most significant applications of androstane derivatives is in the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1] Aromatase inhibitors are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where estrogen is a primary driver of tumor growth.[2]

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a potent, irreversible, third-generation steroidal aromatase inhibitor.[3] Its mechanism of action involves acting as a "suicide substrate," where the aromatase enzyme converts Exemestane into a reactive intermediate that binds covalently to the active site, leading to its permanent inactivation.[] The clinical efficacy of Exemestane is well-established; however, a comprehensive understanding of its metabolic fate and the biological activities of its metabolites is crucial for a complete pharmacological profile.

Metabolic Fate of Exemestane: Formation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

Exemestane undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include reduction of the 17-keto group and oxidation at the 6-exocyclic methylene group. While the primary active metabolite is 17β-hydroxyexemestane (HEXE), a potent aromatase inhibitor in its own right, a number of other metabolites have been identified.[3][5]

Among these is 6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione, identified as a minor metabolite of Exemestane.[6] The "ξ" notation indicates an undefined stereochemistry at the 6-position. For the purpose of this guide, we will focus on the 6β-isomer, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione. The formation of this metabolite likely proceeds through the epoxidation of the 6-methylene group of Exemestane, followed by hydrolysis of the epoxide to a diol, and subsequent oxidation.

Caption: Metabolic conversion of Exemestane.

Predicted Biological Activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

Structure-Activity Relationship Analysis

Studies on various 6-substituted androsta-1,4-diene-3,17-dione and androsta-4-ene-3,17-dione derivatives have provided valuable insights into the structural requirements for potent aromatase inhibition.

-

Substitution at C6: The C6 position of the androstane nucleus is a critical site for interaction with the aromatase active site. The introduction of various substituents at this position has been shown to significantly influence inhibitory potency.[7]

-

Polarity at C6: Research on 6-substituted androst-4-ene analogs has shown that the binding pocket of aromatase can tolerate a polar hydroxy group at the 6β-position more readily than at the 6α-position.[8] This suggests that the 6β-hydroxymethyl group, being polar, is structurally permissible for binding.

-

Size and Nature of the C6 Substituent: The size and nature of the substituent at C6 are crucial. While small alkyl groups at the 6α and 6β positions have been shown to be potent inhibitors, elongation of the alkyl chain can decrease affinity.[8][9] The hydroxymethyl group is relatively small and polar.

Based on these SAR principles, it is plausible that 6β-hydroxymethylandrosta-1,4-diene-3,17-dione retains some affinity for the aromatase enzyme. The presence of the polar hydroxymethyl group at the 6β position is not expected to sterically hinder binding and may even form favorable interactions within the active site. However, it is also possible that this modification reduces the "suicide substrate" potential seen with the 6-methylene group of the parent compound, Exemestane.

Comparison with Other Active Metabolites of Exemestane

It is well-established that some metabolites of Exemestane are biologically active.

| Metabolite | Structure | Known Activity |

| 17β-hydroxyexemestane (HEXE) | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one | Potent aromatase inhibitor[3] |

| Exemestane Cysteine Conjugates | Cysteine adduct at C6 | Inhibit aromatase[10][11] |

The fact that other metabolites, particularly those modified at or near the C6 position, retain aromatase inhibitory activity lends further support to the hypothesis that 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is likely to possess some degree of biological activity.

Experimental Protocols for Biological Activity Determination

To definitively characterize the biological activity of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione, a series of in vitro and cell-based assays are required. The following protocols are designed to provide a comprehensive evaluation of its potential as an aromatase inhibitor.

In Vitro Aromatase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of human placental aromatase.

Methodology:

-

Enzyme Source: Human placental microsomes are prepared by differential centrifugation.

-

Substrate: [1β-³H]-Androst-4-ene-3,17-dione is used as the substrate. Aromatase activity is determined by measuring the release of ³H₂O.

-

Assay Conditions:

-

Incubate human placental microsomes with varying concentrations of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione (e.g., 0.1 nM to 10 µM) and a fixed concentration of the radiolabeled substrate.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

The reaction is allowed to proceed for a defined time at 37°C and then stopped by the addition of chloroform.

-

-

Quantification: The aqueous phase, containing the released ³H₂O, is separated and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated.

Caption: In vitro aromatase inhibition assay workflow.

Cell-Based Aromatase Activity Assay

This assay evaluates the ability of the compound to inhibit aromatase activity in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.

Methodology:

-

Cell Line: MCF-7aro cells, a human breast cancer cell line stably transfected to overexpress aromatase, are used.

-

Assay Conditions:

-

Seed MCF-7aro cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione for a specified period.

-

Add a non-radiolabeled androgen substrate (e.g., testosterone).

-

-

Quantification of Estrogen: After incubation, the cell culture medium is collected, and the concentration of estradiol is quantified using a specific and sensitive method such as ELISA or LC-MS/MS.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of estradiol production against the concentration of the test compound.

Conclusion and Future Perspectives

6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a documented metabolite of the clinically important aromatase inhibitor, Exemestane. While direct evidence of its biological activity is currently lacking, a thorough analysis of the structure-activity relationships of related 6-substituted androstane derivatives suggests that it is likely to retain some affinity for the aromatase enzyme. The established biological activity of other Exemestane metabolites further supports this hypothesis.

Future research should focus on the chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione to enable its definitive pharmacological characterization using the experimental protocols outlined in this guide. Such studies will not only elucidate the complete pharmacological profile of Exemestane but also contribute to a deeper understanding of the structure-activity relationships governing aromatase inhibition, potentially guiding the design of next-generation aromatase inhibitors with improved efficacy and metabolic stability.

References

-

Shaikh, A. S., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]

-

Barone, D., et al. (2024). Abstract 7576: Exemestane and its primary metabolite 17-hydroexemestane inhibit synergically the tumor growth of ER/AR positive breast cancer tumors. Cancer Research, 84(6_Supplement), 7576-7576. [Link]

-

Pharmacology of Exemestane (Aromasin) ; Overview, pharmacokinetics, Mechanism of action, effects. (2024, November 21). YouTube. [Link]

-

6-HYDROXY-6-(HYDROXYMETHYL)ANDROSTA-1,4-DIENE-3,17-DIONE. gsrs. [Link]

-

Wang, X., et al. (2022). Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. Drug Metabolism and Disposition, 50(10), 1334-1341. [Link]

-

Pinto-Bazurco, M., et al. (2014). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. The Journal of Steroid Biochemistry and Molecular Biology, 144 Pt B, 422-431. [Link]

-

Al-Saeed, H., et al. (2025). Synthesis of 3α,6β‐Dihydroxyandrostan‐17‐one 3‐Glucuronides for the Detection of Testosterone Misuse. Chemistry – A European Journal. [Link]

-

Numazawa, M., et al. (2000). Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors. Journal of Medicinal Chemistry, 43(19), 3585-3591. [Link]

-

Toma, V., et al. (2020). Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice. Pharmaceutics, 12(9), 843. [Link]

-

Prakash, S., & Sharma, B. (2014). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). In Bioprocessing of Plant-Based Substrates (pp. 1-13). Springer. [Link]

-

Numazawa, M., & Tachibana, M. (1996). Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors. Journal of Medicinal Chemistry, 39(12), 2411-2417. [Link]

-

Wang, X., et al. (2018). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition, 46(12), 1867-1878. [Link]

-

Wang, X., et al. (2022). Inhibition of the aromatase enzyme by exemestane cysteine conjugates. Drug Metabolism and Disposition, 50(10), 1334-1341. [Link]

-

Lo, J., et al. (2012). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 55(18), 7998-8007. [Link]

-

Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Medicinal Chemistry, 34(8), 2497-2503. [Link]

-

Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7789. [Link]

-

Li, P. K., & Brueggemeier, R. W. (1990). 7-substituted steroidal aromatase inhibitors: structure-activity relationships and molecular modeling. Journal of Enzyme Inhibition, 4(2), 113-120. [Link]

-

Zhang, Y., et al. (2026). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 16(1), 1-10. [Link]

-

Tropoflavin. Wikipedia. [Link]

-

Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]

-

Zhang, Y., et al. (2026). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD and 15α-OH-AD. RSC Advances, 16(1), 1-10. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationships of 6-substituted androst-4-ene analogs as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro investigation of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione, a putative active metabolite of the third-generation aromatase inhibitor, Exemestane. While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to known bioactive steroids warrants a thorough characterization. This document outlines a structured, hypothesis-driven approach to elucidate its potential as an aromatase inhibitor, its interaction with the androgen receptor, its broader effects on steroidogenesis, and its general cytotoxicity. We present detailed, field-proven protocols and the scientific rationale behind each experimental choice, enabling researchers to conduct a robust preclinical assessment.

Introduction: Unveiling a Potential Bioactive Metabolite

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a derivative of Androsta-1,4-diene-3,17-dione (ADD), a pivotal intermediate in the industrial synthesis of various pharmaceutical steroids[1][2][3]. More significantly, it is a potential metabolite of Exemestane (6-methylenandrosta-1,4-diene-3,17-dione), an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer[4][5]. The metabolism of Exemestane is complex, involving cytochrome P450 enzymes and yielding various hydroxylated and reduced derivatives[4][6]. Notably, the 17-hydroxylated metabolite of Exemestane has been shown to possess androgenic properties, highlighting that metabolic transformation can significantly alter the biological activity profile of the parent steroid[7].

Given this precedent, a critical scientific question arises: what is the biological activity of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione? Its core structure, shared with known aromatase inhibitors, suggests a primary hypothesis that it may inhibit the aromatase enzyme. A secondary hypothesis, based on the activity of other Exemestane metabolites, is that it may interact with the androgen receptor. This guide provides the strategic and methodological foundation to test these hypotheses through a rigorous in vitro characterization pipeline.

Caption: Rationale for the in-depth in vitro investigation of the target compound.

Synthesis and Physicochemical Characterization

Prior to biological evaluation, the target compound must be available in a highly purified form. While it may be an impurity in some preparations, for rigorous in vitro work, a dedicated synthesis is necessary.

Proposed Synthetic Approach

A plausible route involves the selective hydroxymethylation of an appropriate androstenedione precursor. This could potentially be achieved through various organic synthesis methods, including those involving biocatalysis or specific chemical oxidants that are known to be effective for steroidal frameworks. Following synthesis, purification via column chromatography and recrystallization is mandatory.

Structural Verification and Purity Analysis

The identity and purity of the synthesized 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, including the stereochemistry of the hydroxymethyl group at the 6β position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with a purity level of >98% for use in biological assays.

Physicochemical Property Assessment

Understanding the compound's basic properties is critical for accurate and reproducible in vitro studies.

| Property | Experimental Method | Rationale for In Vitro Studies |

| Solubility | Kinetic or thermodynamic solubility assays | Determines appropriate solvent (e.g., DMSO) and maximum stock concentration. |

| Stability | HPLC analysis of the compound in assay buffers | Ensures compound integrity over the duration of the experiment at relevant temperatures. |

| LogP | Shake-flask method or HPLC-based determination | Predicts membrane permeability and potential for non-specific binding. |

In Vitro Biological Evaluation: A Multi-Assay Approach

The following sections detail the core in vitro assays proposed for the comprehensive characterization of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.

Caption: Proposed experimental workflow for the in vitro characterization of the target compound.

Aromatase Inhibition Assay

Scientific Rationale: The structural backbone of the target molecule is that of an androstenedione derivative, a class of compounds known to interact with aromatase[8][9]. This assay will determine if the 6β-hydroxymethyl modification retains or modulates the aromatase inhibitory activity of the parent scaffold. We will use human placental microsomes, a well-established and rich source of human aromatase[10][11].

Detailed Protocol: Human Placental Microsome Aromatase Assay

-

Preparation of Reagents:

-

Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) containing 0.25 M sucrose, 20% glycerol, and 0.05 mM dithiothreitol[12].

-

NADPH regenerating system: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.

-

Substrate: [1β-³H]-Androst-4-ene-3,17-dione, diluted in propylene glycol.

-

Test Compound: Prepare a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in DMSO, with a final in-assay DMSO concentration not exceeding 0.5%.

-

Positive Control: Formestane (4-Hydroxyandrostenedione).

-

-

Assay Procedure:

-

In triplicate, add assay buffer, the NADPH regenerating system, and the test compound (or positive control/vehicle) to microcentrifuge tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding human placental microsomes (final protein concentration ~0.1 mg/mL) and the radiolabeled substrate[13].

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 2 mL of methylene chloride and vortexing vigorously[13].

-

Separate the organic and aqueous phases by centrifugation.

-

Transfer the aqueous phase (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Androgen Receptor Binding Assay

Scientific Rationale: The androgen receptor (AR) is a key target in prostate cancer and its signaling is mediated by androgens like testosterone and dihydrotestosterone[14][15]. Given that a major metabolite of Exemestane exhibits androgenic activity, it is crucial to determine if 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione also binds to the AR[7]. This competitive binding assay will quantify the compound's affinity for the AR.

Detailed Protocol: Competitive Androgen Receptor Binding Assay (Rat Prostate Cytosol)

-

Preparation of Reagents:

-

Receptor Source: Prepare cytosol from the ventral prostates of Sprague-Dawley rats as per established protocols[16].

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Test Compound: Prepare a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in an appropriate solvent (e.g., ethanol or DMSO).

-

Positive Control: Unlabeled R1881.

-

Weak Positive Control: Dexamethasone[16].

-

-

Assay Procedure:

-

The assay is conducted in tubes on ice. To each tube, add the radioligand at a fixed concentration (e.g., 1 nM) and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻³ M)[16].

-

Include tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled R1881).

-

Add the rat prostate cytosol preparation to each tube[17].

-

Incubate the mixture overnight (16-20 hours) at 4°C to reach equilibrium.

-

Separate bound from free radioligand using a hydroxylapatite (HAP) slurry followed by washing and centrifugation.

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value from a dose-response curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the androgen receptor.

-

H295R Steroidogenesis Assay

Scientific Rationale: While the previous assays target specific proteins, the H295R cell line provides a holistic view of the compound's effect on the entire steroidogenesis pathway. These human adrenocortical carcinoma cells express the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens[18][19]. This assay can reveal if the compound inhibits or induces the production of multiple steroid hormones.

Detailed Protocol: H295R Cell-Based Steroidogenesis Assay

-

Cell Culture and Plating:

-

Culture H295R cells (ATCC CRL-2128) in a DMEM/F12 medium supplemented with ITS+ Premix and Nu-Serum[19].

-

Seed the cells in 24- or 96-well plates and allow them to acclimate for 24 hours.

-

-

Compound Exposure:

-

Replace the medium with fresh medium containing a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. Include vehicle controls and positive controls (e.g., Forskolin to stimulate steroidogenesis and Prochloraz as a known inhibitor).

-

-

Sample Collection and Analysis:

-

After the exposure period, collect the cell culture medium for hormone analysis.

-

Immediately assess cell viability in the wells using a method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.

-

Quantify the levels of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone) in the collected medium using LC-MS/MS or validated ELISA kits.

-

-

Data Analysis:

-

Normalize hormone concentrations to cell viability.

-

Express the results as a percentage change from the vehicle control for each hormone at each concentration of the test compound.

-

Identify statistically significant changes in hormone production profiles.

-

Cytotoxicity Assay

Scientific Rationale: Assessing cytotoxicity is a self-validating step for all other in vitro assays. It is essential to determine if the observed biological effects are specific receptor- or enzyme-mediated events, or simply a consequence of cell death. Metabolites of Exemestane have demonstrated moderate cytotoxicity, making this a necessary evaluation[1][21].

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Lines:

-

Use cell lines relevant to the hypothesized activities, such as hormone-dependent breast cancer cells (MCF-7), prostate cancer cells (PC-3), and a non-cancerous cell line (e.g., HEK293) to assess general toxicity.

-

-

Assay Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Expose the cells to a serial dilution of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione for a duration relevant to the other assays (e.g., 48-72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

-

Data Integration and Interpretation

The true scientific value of this investigation lies in the integrated analysis of the data from all assays.

Expected Data Summary:

| Assay | Key Parameter | Interpretation |

| Aromatase Inhibition | IC₅₀ | Potency of the compound as an inhibitor of estrogen synthesis. |

| AR Binding | Ki | Affinity of the compound for the androgen receptor; indicates potential for androgenic or anti-androgenic effects. |

| H295R Steroidogenesis | Hormone Profile | Broader impact on the steroidogenic pathway; identifies effects beyond aromatase and AR. |

| Cytotoxicity | CC₅₀ | The concentration at which the compound is toxic to cells; provides a therapeutic window for specific effects. |

A selective compound would ideally have low IC₅₀ or Ki values and a high CC₅₀ value, indicating a wide margin between its specific biological activity and its general toxicity.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial in vitro characterization of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione. By systematically evaluating its effects on key targets in steroid signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The results of these studies will determine the future direction of its development, whether as a potential therapeutic agent, a tool for pharmacological research, or simply as a metabolite with a defined activity profile.

References

-

Kamdem, L. K., Flockhart, D. A., & Desta, Z. (2011). In vitro cytochrome P450-mediated metabolism of exemestane. Drug Metabolism and Disposition, 39(1), 98–105. [Link]

-

Baydoun, E., Bibi, M., Iqbal, M. A., Wahab, A. T., Farran, D., Smith, C., Sattar, S. A., & Choudhary, M. I. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. Chemistry Central Journal, 7(1), 57. [Link]

-

U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]

-

Symons, A. M., & Smith, J. A. (1985). Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique. Biochemical Journal, 225(1), 169–175. [Link]

-

Gjerde, J., Geisler, J., & Lønning, P. E. (2011). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Journal of steroid biochemistry and molecular biology, 125(1-2), 69–78. [Link]

-

Slavětínská, L., Drašar, P., & Chodounská, H. (2018). A photochemical approach to 18-nor-17β-hydroxymethyl-17α-methylandrost-13-ene steroids. Tetrahedron letters, 59(37), 3441–3443. [Link]

-

Malaviya, A., & Gomes, J. (2008). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1, 4-Diene-3, 17-Dione (ADD). Methods in biotechnology, 24, 187–197. [Link]

-

Yee, S. W., Nguyen, A. T., & Hu, S. (2025). Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice. Molecules (Basel, Switzerland), 30(7), 1440. [Link]

-

Baydoun, E., et al. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

-

JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]

-

Enyeart, J. J., & Enyeart, J. A. (1995). Aromatase inhibition by 7-substituted steroids in human choriocarcinoma cell culture. Steroids, 60(10), 680–686. [Link]

-

da Silva, P. C., Colucci, L. A., da Silva, L. L., Molina, C., Duque, M. D., & Rodrigues, L. N. C. (2023). Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. ResearchGate. [Link]

-

Palmeira, A., et al. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. Analytical and bioanalytical chemistry, 411(26), 6895–6905. [Link]

-

da Silva, P. C., Colucci, L. A., da Silva, L. L., Molina, C., Duque, M. D., & Rodrigues, L. N. C. (2023). Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

-

Baydoun, E., et al. (2013). Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines. Chemistry Central journal, 7(1), 57. [Link]

-

Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PloS one, 10(9), e0137658. [Link]

-

Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Clinical biochemist. Reviews, 37(1), 3–15. [Link]

-

Louis, T., et al. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. Molecular cancer therapeutics, 6(11), 2817–2827. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Microsomal Aromatase Prevalidation Supplementary Study. [Link]

-

Harneti, D., et al. (2022). The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). RSC advances, 12(15), 9099–9107. [Link]

-

Hecker, M. (2007). H295R Cell Culture Protocol. ResearchGate. [Link]

-

Pivnitsky, K. K., & Ryzhkova, I. M. (2010). New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. ResearchGate. [Link]

-

Numazawa, M., & Oshibe, M. (2001). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. The Journal of steroid biochemistry and molecular biology, 78(1), 63–71. [Link]

-

Kohli, V., & Kohli, E. (2012). Hydroxymethylation of DNA: an epigenetic marker. Indian journal of biochemistry & biophysics, 49(1), 1–10. [Link]

-

Regulations.gov. (2003). Letter report Phase 1 human and human recomb 05 05. [Link]

-

Singh, A. P., et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of medicinal chemistry, 57(13), 5557–5570. [Link]

- Google Patents. (n.d.). Process for the preparation of androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione.

-

Vancouver Prostate Centre. (2020, February 11). Functional mapping of androgen receptor activity. YouTube. [Link]

-

Bohl, M., & Duax, W. L. (Eds.). (2012). Molecular Structure and Biological Activity of Steroids. CRC Press. [Link]

-

Dowsett, M. (1994). Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. Annals of oncology : official journal of the European Society for Medical Oncology, 5 Suppl 7, S3–S5. [Link]

-

Gobbi, S., et al. (2011). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. ResearchGate. [Link]

-

Hiltunen, S., et al. (2025). Androgen receptor-mediated assisted loading of the glucocorticoid receptor modulates transcriptional responses in prostate cancer cells. Genome research, 35(1), 1-14*. [Link]

-

Woo, L. W., et al. (2010). 4- and 6-(p-Sulphamoylphenyl)androstenediones: Studies of aromatase inhibitor-based oestrone sulphatase inhibition. The Journal of steroid biochemistry and molecular biology, 118(4-5), 237–243. [Link]

-

U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

-

Karmaus, A. L., et al. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological sciences : an official journal of the Society of Toxicology, 159(2), 435–451. [Link]

-

Lallous, N., et al. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. International journal of molecular sciences, 22(11), 6046. [Link]

-

van Laar, J. H., et al. (1991). Androgen receptor phosphorylation, turnover, nuclear transport, and transcriptional activation: Specificity for steroids and antihormones. ResearchGate. [Link]

-

BioDetection Systems. (n.d.). H295R assay. [Link]

-

Karmaus, A. L., et al. (2016). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Toxicological sciences : an official journal of the Society of Toxicology, 149(1), 231–246. [Link]

Sources

- 1. Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]

- 4. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial transformation of anti-cancer steroid exemestane and cytotoxicity of its metabolites against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on [mdpi.com]

- 16. epa.gov [epa.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione Derivatives and their Synthesis

This guide provides a comprehensive overview of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives, compounds of significant interest in medicinal chemistry, particularly in the development of novel aromatase inhibitors. We will delve into the rationale behind their synthesis, explore both chemical and biotechnological production routes, and discuss their biological significance. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Androstane Scaffold and 6β-Substitution

The androsta-1,4-diene-3,17-dione (ADD) core is a foundational structure in steroid chemistry. It serves as a key intermediate in the synthesis of numerous steroidal drugs, including androgens and estrogens.[1][2] Modifications to this scaffold have led to the development of potent pharmaceuticals. One area of particular interest is the development of aromatase inhibitors, which are crucial in the treatment of estrogen-receptor-positive breast cancer.[3][4]

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione), a well-established irreversible aromatase inhibitor, highlights the impact of substitution at the C-6 position.[] The introduction of a 6β-hydroxymethyl group represents a strategic modification aimed at exploring new structure-activity relationships (SAR) and potentially developing novel therapeutics with improved efficacy or a more favorable side-effect profile.[6] This guide will focus on the synthesis and properties of these 6β-hydroxymethyl derivatives.

Strategic Approaches to Synthesis: Chemical and Microbial Routes

The synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives can be approached through two primary avenues: traditional chemical synthesis and microbial biotransformation. Each methodology offers distinct advantages and challenges, which we will explore in detail.

Chemical Synthesis: A Multi-Step Approach

The chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a multi-step process that requires careful control of stereochemistry. A plausible synthetic pathway, based on established steroid chemistry, is outlined below. This approach leverages the reactivity of 3,5-diene steroid precursors.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the chemical synthesis of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione.

Detailed Experimental Protocol (Hypothetical):

Step 1: Formation of the 3,5-Diene-3-ol Ether Intermediate

-

Rationale: Protection of the 3-keto-Δ⁴ system as a 3,5-diene ether activates the C-6 position for subsequent stereoselective oxidation.

-

Procedure:

-

Dissolve androst-4-ene-3,17-dione in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and ethanol.

-

Add triethyl orthoformate and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).[]

-

Heat the reaction mixture to approximately 40°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure to yield the crude 3,5-diene-3-ol ether. This intermediate is often used in the next step without further purification.

-

Step 2: Introduction of the 6β-Hydroxyl Group via Allylic Oxidation

-

Rationale: The Uemura-Doyle reaction conditions, employing a dirhodium catalyst, have been shown to be effective for the 6β-hydroxylation of 3,5-diene steroid precursors.[7]

-

Procedure:

-

Dissolve the crude 3,5-diene intermediate in a suitable solvent, such as dichloromethane (DCM).

-

Add a dirhodium catalyst (e.g., dirhodium(II) caprolactamate) and tert-butyl hydroperoxide (TBHP).

-

Stir the reaction at room temperature and monitor for the formation of the 6β-hydroxylated product.

-

Upon completion, quench the reaction and purify the product using column chromatography to isolate 6β-hydroxyandrost-4-ene-3,17-dione.

-

Step 3: Oxidation to the 6-Formyl Intermediate

-

Rationale: A selective oxidation of the 6β-hydroxyl group to an aldehyde is necessary before reduction to the hydroxymethyl group.

-

Procedure:

-

Dissolve the 6β-hydroxy steroid in DCM.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the 6-formyl intermediate.

-

Step 4: Reduction to the 6β-Hydroxymethyl Group

-

Rationale: A selective reduction of the 6-formyl group to a hydroxymethyl group is required, without affecting the other ketone groups.

-

Procedure:

-

Dissolve the 6-formyl intermediate in a protic solvent like methanol.

-

Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction at low temperature and monitor its progress.

-

Upon completion, quench the reaction with a weak acid and extract the product. Purify by column chromatography to yield 6β-hydroxymethylandrost-4-ene-3,17-dione.

-

Step 5: Dehydrogenation to Introduce the C1-C2 Double Bond

-

Rationale: The final step involves the introduction of a double bond at the C1-C2 position to yield the desired androsta-1,4-diene system. This is a common transformation in steroid synthesis.

-

Procedure:

-

Dissolve the 6β-hydroxymethylandrost-4-ene-3,17-dione in a suitable solvent, such as dioxane.

-

Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]

-

Reflux the reaction mixture and monitor for product formation.

-

Upon completion, cool the reaction, remove the solvent, and purify the crude product by column chromatography to obtain the final compound, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione.

-

Microbial Biotransformation: A Greener Approach

Microbial biotransformation offers an attractive, environmentally friendly alternative to complex chemical synthesis for the production of functionalized steroids.[9][10][11] Specific microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity.

Conceptual Biotransformation Workflow:

Figure 2: Conceptual workflow for the microbial biotransformation of ADD to a 6β-hydroxymethyl derivative.

Detailed Experimental Protocol (Exemplary):

Step 1: Microbial Strain and Culture Conditions

-

Rationale: Certain fungi, such as Gongronella butleri, are known to perform 6β-hydroxylation on the androstane skeleton.[12]

-

Procedure:

-

Prepare a suitable culture medium for the selected microorganism. A typical medium might contain glucose, yeast extract, and peptone.

-

Inoculate the medium with a fresh culture of the microorganism and incubate under optimal conditions of temperature and agitation to achieve sufficient biomass.

-

Step 2: Biotransformation

-

Procedure:

-

Prepare a solution of the substrate, androsta-1,4-diene-3,17-dione (ADD), in a water-miscible solvent like ethanol or dimethylformamide (DMF).

-

Add the substrate solution to the microbial culture.

-

Continue the incubation, monitoring the transformation process by taking samples at regular intervals and analyzing them by TLC or HPLC.

-

Step 3: Product Extraction and Purification

-

Procedure:

-

After the desired level of conversion is achieved, separate the microbial biomass from the culture broth by centrifugation or filtration.

-

Extract the broth and the biomass separately with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude extract by column chromatography on silica gel to isolate the 6β-hydroxylated product.

-

Step 4: Conversion of 6β-Hydroxy to 6β-Hydroxymethyl (if necessary)

If a direct microbial 6β-hydroxymethylation is not achieved, the isolated 6β-hydroxy-ADD can be chemically converted to the 6β-hydroxymethyl derivative using the oxidation and reduction steps described in the chemical synthesis section.

Biological Activity and Applications

The primary interest in 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives lies in their potential as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[4]

Aromatase Inhibition Data:

| Compound | IC₅₀ (nM) | Reference |

| Exemestane (6-methylene) | 27 | [6] |

| 6β-Hydroxymethyl-ADD | 295 | [6] |

| 6-Hydroxymethyl-ADD (isomer mixture) | 2,300 | [6] |

| 6β-Carboxy-ADD | 7,200 | [6] |

Table 1: In vitro aromatase inhibitory activity of 6-substituted androsta-1,4-diene-3,17-dione derivatives.

As shown in Table 1, 6β-hydroxymethylandrosta-1,4-diene-3,17-dione is a less potent aromatase inhibitor than exemestane.[6] However, it is significantly more potent than the corresponding 6-carboxy derivative, indicating that the hydroxymethyl group is a more favorable substitution in this context. Further derivatization of the 6β-hydroxymethyl group could lead to compounds with enhanced activity.

Characterization

The structural elucidation of these compounds relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the 6β-hydroxymethyl group.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[13]

Conclusion and Future Perspectives

This guide has provided an in-depth look at the synthesis and potential applications of 6β-hydroxymethylandrosta-1,4-diene-3,17-dione and its derivatives. Both chemical and microbial synthesis routes offer viable pathways to these compounds, with biotransformation presenting a more sustainable option. While the parent 6β-hydroxymethyl compound shows moderate aromatase inhibitory activity, it serves as a valuable scaffold for the development of new, potentially more potent, therapeutic agents. Future research should focus on the derivatization of the 6β-hydroxymethyl group to explore the structure-activity landscape further and on the optimization of microbial strains for the direct and efficient production of these valuable steroid intermediates.

References

-

Platt, K. L., et al. (2016). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition, 44(11), 1735-1745. [Link]

-

Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids, 198, 109298. [Link]

-

Wojtaszewska, A., et al. (2020). Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum. Molecules, 25(18), 4234. [Link]

-

Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PLoS ONE, 10(9), e0137658. [Link]

-

Purohit, A., et al. (1993). Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 577-581. [Link]

-

Li, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7799. [Link]

-

Shao, M., et al. (2015). Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy. PubMed, 26352898. [Link]

-

Brodie, A. M., & Schwarzel, W. C. (1977). Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo. Journal of the National Cancer Institute, 59(5), 1591-1595. [Link]

-

Kumar, P., & D'Souza, R. (2011). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Microbial Biotransformation (pp. 161-172). Springer. [Link]

-

Numazawa, M., & Mutsumi, A. (1991). 6-Alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs as aromatase inhibitors. Structure-activity relationships. Journal of Medicinal Chemistry, 34(8), 2497-2502. [Link]

-

Kashin, A. S., et al. (2013). New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. ChemInform, 44(31). [Link]

-

Yoshimoto, F. K., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. OUCI. [Link]

-

Thomas, K., et al. (2022). Synthesis of 3α,6β‐Dihydroxyandrostan‐17‐one 3‐Glucuronides for the Detection of Testosterone Misuse. European Journal of Organic Chemistry, 2022(23), e202200177. [Link]

-

Atta-ur-Rahman, et al. (2012). Derivatives of Exemestane — Synthesis and Evaluation of Aromatase Inhibition. ResearchGate. [Link]

-

Mashayekhi, V., et al. (2014). Fungal transformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis. Chemistry Central Journal, 8, 65. [Link]

-

Hanson, J. R., & Truneh, A. (1981). The Microbiological Hydroxylation of 3α,17β- and 3β,17α-Dihydroxy-5α-Androstanes by Cephalosporium Aphidicola. ResearchGate. [Link]

-

Horhold, C., et al. (2012). ¹H-NMR spectra of androsta-1,4-diene-3,17-dione and HPLC-purified steroid products (400 MHz, CDCl3). ResearchGate. [Link]

-

Wojtaszewska, A., et al. (2020). Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum. MDPI. [Link]

-

Miramontes, L., et al. (1959). Synthesis of 6-Methyl Steroids. Semantic Scholar. [Link]

- Reddy, M. S., et al. (2009). Process for preparing aromatase inhibitor exemestane.

-

LibreTexts. (2021). 4.7: Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. [Link]

-

Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. The New England Journal of Medicine, 348(24), 2431-2442. [Link]

-

Numazawa, M., & Tachibana, M. (1994). Time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones. Effects of length and configuration of 6-alkyl group. Journal of Steroid Biochemistry and Molecular Biology, 50(1-2), 91-96. [Link]

-

More, K. R., & Nijasure, A. M. (2017). Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate. Der Pharma Chemica, 9(5), 33-39. [Link]

-

Wang, X., et al. (2023). Stereoselective 15α-hydroxylation of androsta-1,4-diene-3,17-dione by Gibberella sp. for efficient production of 15α-OH-ADD an important intermediate for steroid drugs. RSC Advances, 13(31), 21469-21476. [Link]

-

Svensson, A., et al. (2010). The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone. Behavioural Brain Research, 206(2), 216-222. [Link]

Sources

- 1. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hormonebalance.org [hormonebalance.org]

- 6. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009093262A2 - Process for preparing aromatase inhibitor exemestane - Google Patents [patents.google.com]

- 9. Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]

- 11. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione in various solvents, drawing upon established knowledge of structurally analogous steroidal compounds. In the absence of direct stability data for this specific molecule, this document serves as a predictive framework, offering insights into potential degradation pathways and outlining robust experimental protocols for a comprehensive stability assessment. The guide is designed to equip researchers and drug development professionals with the necessary tools to design and execute their own stability studies, ensuring the integrity and reliability of their findings.

Introduction: The Chemical Landscape of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione

6β-Hydroxymethylandrosta-1,4-diene-3,17-dione is a synthetic steroid derivative belonging to the androstane class. Its core structure, androsta-1,4-diene-3,17-dione (boldione), is a known anabolic androgenic steroid and a precursor in the synthesis of other steroids. The introduction of a β-hydroxymethyl group at the C6 position is anticipated to modulate its biological activity and physicochemical properties, including its stability profile. Understanding the stability of this compound in various solvents is paramount for its potential development as a therapeutic agent, as it directly impacts formulation, storage, and ultimately, efficacy and safety.

The androsta-1,4-diene-3,17-dione scaffold is shared by commercially available drugs such as exemestane and formestane, which are aromatase inhibitors used in the treatment of breast cancer.[1][2] The stability profiles of these drugs provide a valuable foundation for predicting the behavior of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione.

Theoretical Framework for Stability Assessment

The stability of a pharmaceutical compound is its ability to retain its chemical and physical properties within specified limits throughout its shelf life. Degradation can be influenced by a multitude of factors, including the chemical structure of the molecule itself and the environmental conditions to which it is exposed.

Intrinsic Chemical Liabilities of the Androsta-1,4-diene-3,17-dione Core

The core structure of 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione possesses several chemical features that may be susceptible to degradation:

-

α,β-Unsaturated Ketone (A-ring): The conjugated system in the A-ring is a potential site for nucleophilic attack and isomerization, particularly under acidic or basic conditions.

-

Ketone Groups (C3 and C17): These functional groups can undergo reduction or other transformations.

-

Hydroxymethyl Group (C6β): The primary alcohol at C6β is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

-

Allylic Position (C6): The C6 position is allylic to the C4-C5 double bond, which could influence the reactivity of the hydroxymethyl group.

Influence of Solvent Properties

The choice of solvent is critical in determining the stability of a dissolved compound. Key solvent parameters to consider include:

-

Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., water, ethanol) can participate in hydrolysis and solvolysis reactions. Polar aprotic solvents (e.g., DMSO, acetonitrile) are generally less reactive but can still influence degradation pathways.

-

pH: The pH of aqueous solutions is a major determinant of stability for compounds with acid- or base-labile functional groups. For the androsta-1,4-diene-3,17-dione core, both acidic and basic conditions are expected to promote degradation.[3]

-